

Ceramide 4 (CAS Number 74713-58-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ceramide 4

Cat. No.: B014453

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 4, also known as N-butyroyl-D-erythro-sphingosine or C4-Ceramide, is a synthetic, short-chain ceramide that has garnered significant interest in the scientific community.^[1] As a cell-permeable analog of endogenous ceramides, it serves as a valuable tool to investigate the multifaceted roles of ceramides in cellular processes.^[1] Ceramides, a class of sphingolipids, are not merely structural components of cell membranes but also potent bioactive molecules that regulate a wide array of cellular functions, including apoptosis, cell cycle arrest, proliferation, and differentiation.^{[2][3]} The dysregulation of ceramide metabolism has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making it a compelling target for therapeutic intervention.^{[4][5]}

This technical guide provides a comprehensive overview of **Ceramide 4**, encompassing its chemical and physical properties, synthesis, analytical methodologies, and its established roles in key biological pathways. Detailed experimental protocols are provided to facilitate its use in research settings, and its potential in drug development is also explored.

Chemical and Physical Properties

Ceramide 4 is characterized by a D-erythro-sphingosine backbone N-acylated with a butyric acid. This short acyl chain confers increased cell permeability compared to its long-chain counterparts, making it an effective tool for studying intracellular ceramide signaling.^[1]

Table 1: Chemical Identifiers and Properties of **Ceramide 4**

| Property | Value | Reference(s) |
|-------------------|---|---|
| CAS Number | 74713-58-9 | [2] [6] [7] |
| Molecular Formula | C ₂₂ H ₄₃ NO ₃ | [2] [6] |
| Molecular Weight | 369.58 g/mol | [2] [6] |
| Synonyms | N-butyroyl-D-erythro-sphingosine, C4 Ceramide, Cer(d18:1/4:0) | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [7] |
| SMILES | CCCCCCCCCCCCC/C=C/-- INVALID-LINK-- NC(=O)CCC">C@HO | [2] |
| InChI Key | UCBLGIBMIAFISC- CQLAPORSSA-N | [7] |

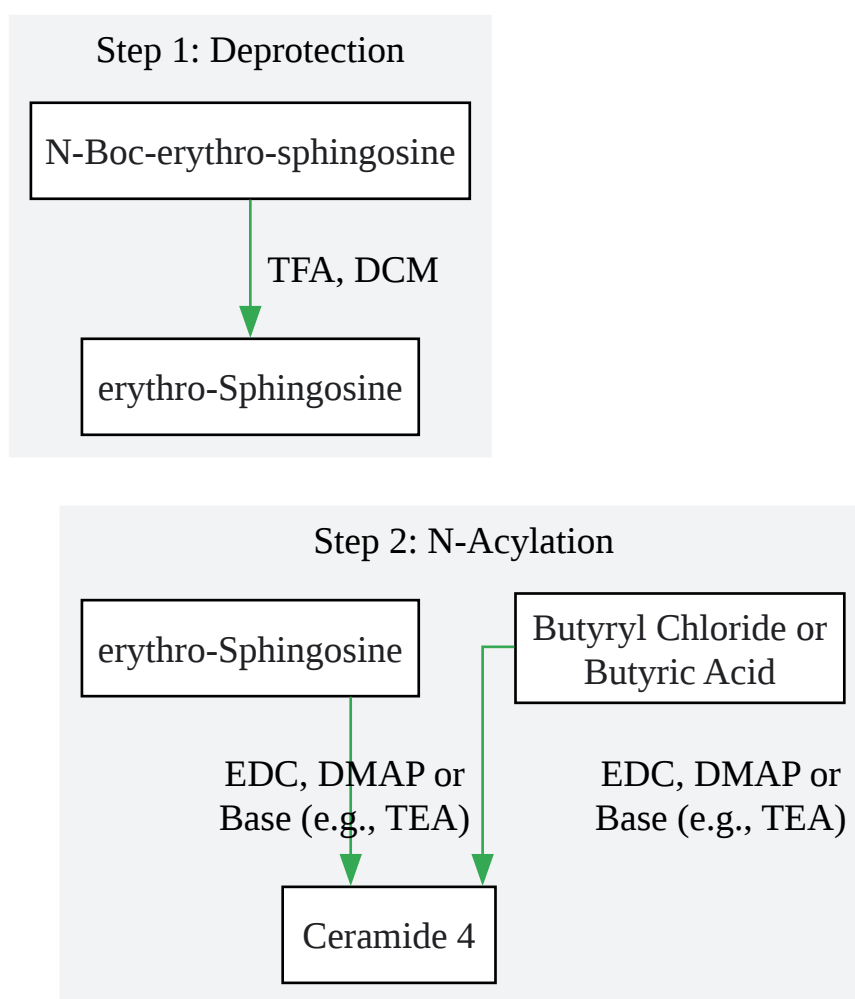
Table 2: Physicochemical Data for **Ceramide 4**

| Parameter | Value | Reference(s) |
|------------------------------|--------------|---------------------|
| XLogP3 | 6.4 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 18 | [2] |
| Exact Mass | 369.32429423 | [2] |
| Complexity | 344 | [2] |

Synthesis of Ceramide 4

The synthesis of **Ceramide 4** can be reliably achieved through a two-step process starting from a protected sphingosine precursor, N-Boc-erythro-sphingosine. This method allows for the specific introduction of the butyryl group to the amine of the sphingosine backbone.[5][8]

Synthesis Workflow



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Figure 1: General two-step synthesis of **Ceramide 4**.

Experimental Protocol: Synthesis of Ceramide 4

This protocol outlines a general method for the synthesis of **Ceramide 4** from N-Boc-erythro-sphingosine.

Step 1: Deprotection of N-Boc-erythro-sphingosine[5][8]

- **Dissolution:** Dissolve N-Boc-erythro-sphingosine in anhydrous dichloromethane (DCM).
- **Acidification:** Cool the solution to 0°C and slowly add trifluoroacetic acid (TFA).
- **Reaction:** Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual acid. The resulting crude erythro-sphingosine can be used directly in the next step.

Step 2: N-Acylation with Butyryl Chloride[8]

- **Dissolution:** Dissolve the crude erythro-sphingosine in an aprotic solvent such as DCM or tetrahydrofuran (THF).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 equivalents).
- **Acylation:** Cool the reaction mixture to 0°C and slowly add butyryl chloride (1.2 equivalents) dropwise.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
- **Work-up and Purification:** Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield **Ceramide 4**.

Alternatively, butyric acid can be coupled using a carbodiimide like EDC in the presence of a catalyst like DMAP.[5]

Analytical Methodologies

The analysis and characterization of **Ceramide 4** are crucial for ensuring its purity and confirming its structure. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 3: Analytical Techniques for **Ceramide 4** Characterization

| Technique | Purpose | Key Parameters & Expected Results | Reference(s) |
|---|--|--|--------------|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reversed-phase. Mobile Phase: Gradient of water and acetonitrile/isopropanol with formic acid. Detection: ESI-MS/MS. A single major peak is expected. | [4][9] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Ionization: Electrospray Ionization (ESI). Expected $[M+H]^+$: m/z 370.3. Fragmentation analysis can confirm the sphingosine backbone and butyryl group. | [4][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and stereochemistry | 1H and ^{13}C NMR: Chemical shifts and coupling constants will be consistent with the N-butyryl-D-erythro-sphingosine structure. NOESY can reveal through-space interactions. | [11][12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of fatty acid composition after derivatization | Derivatization to trimethylsilyl ethers allows for separation and identification | [9][13] |

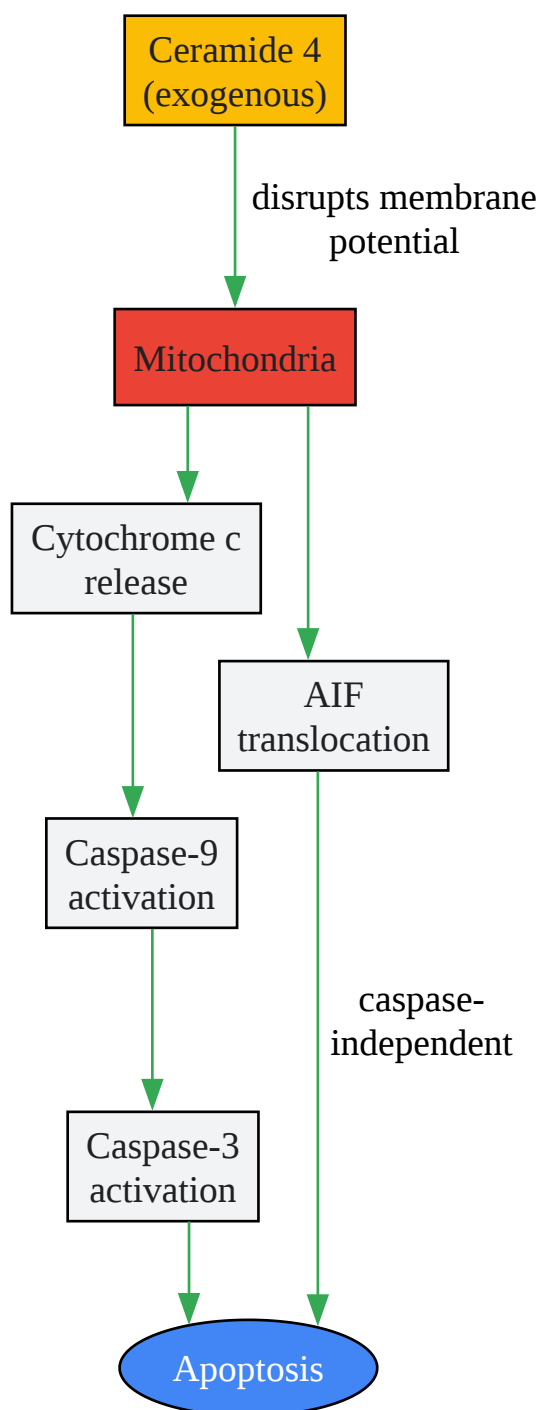
| | | |
|---------------------------------|---|--|
| | | based on mass spectra. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity assessment | Stationary Phase: Silica gel. Mobile Phase: A mixture of chloroform and methanol. Visualization with a suitable stain. [9] |

Biological Activity and Signaling Pathways

Ceramide 4, as a cell-permeable ceramide analog, is a potent inducer of apoptosis in various cell types.[1] Its biological effects are mediated through its integration into cellular membranes and its interaction with a multitude of downstream effector proteins.

Induction of Apoptosis

A primary and well-documented function of short-chain ceramides like **Ceramide 4** is the induction of programmed cell death, or apoptosis. This process is often mediated through both caspase-dependent and -independent pathways.



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Figure 2: Ceramide 4-induced apoptotic signaling pathway.

Ceramide 4 can directly target mitochondria, leading to a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF).[14] The release of cytochrome c into the cytosol initiates the

caspase cascade through the activation of caspase-9, which in turn activates the executioner caspase-3.[14][15] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[15] AIF translocates to the nucleus and induces DNA fragmentation in a caspase-independent manner.[14]

Interaction with Other Signaling Pathways

Ceramides are central signaling hubs that intersect with numerous other pathways. For instance, ceramides have been shown to activate protein phosphatases, such as PP2A, which can dephosphorylate and inactivate pro-survival kinases like Akt.[16] This inhibition of survival signals further sensitizes the cell to apoptosis. Additionally, ceramides can influence inflammatory signaling pathways, such as the NF- κ B pathway, and modulate cellular stress responses.[7][17]

Experimental Protocols

The following protocols provide detailed methodologies for studying the biological effects of **Ceramide 4** in a laboratory setting.

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of **Ceramide 4** on a given cell line.

Materials:

- **Ceramide 4** (N-butyroyl-D-erythro-sphingosine)
- Cell line of interest
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)

- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Prepare a stock solution of **Ceramide 4** in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Replace the medium in the wells with the **Ceramide 4**-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol for Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of the executioner caspase-3, a key marker of apoptosis.[\[18\]](#)

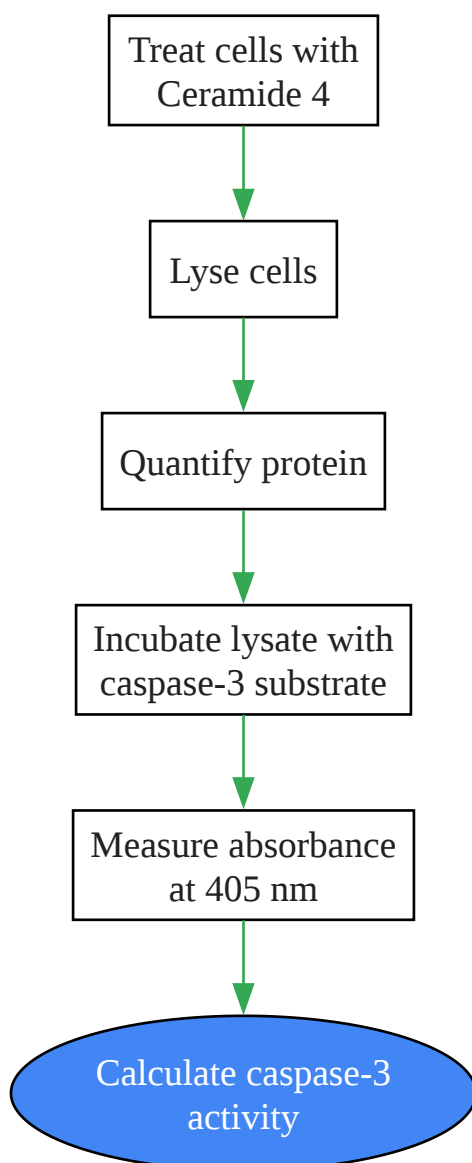
Materials:

- Cells treated with **Ceramide 4**
- Cell Lysis Buffer
- 2X Reaction Buffer containing DTT
- Caspase-3 substrate (e.g., Ac-DEVD-pNA)

- 96-well plate
- Microplate reader

Procedure:

- Cell Lysis: After treatment with **Ceramide 4**, pellet the cells and resuspend them in chilled Cell Lysis Buffer. Incubate on ice.
- Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the cell lysate.
- Assay Setup: In a 96-well plate, add an equal amount of protein from each sample and adjust the volume with Cell Lysis Buffer.
- Reaction Initiation: Add 2X Reaction Buffer and the caspase-3 substrate to each well.
- Incubation: Incubate the plate at 37°C, protected from light.
- Absorbance Measurement: Measure the absorbance at 405 nm at various time points using a microplate reader.
- Data Analysis: Calculate the caspase-3 activity based on the change in absorbance over time, normalized to the protein concentration.



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Figure 3: Workflow for Caspase-3 activity assay.

Role in Drug Development

The pro-apoptotic and anti-proliferative properties of ceramides make them attractive candidates for cancer therapy.[4][5] Strategies in drug development have focused on modulating cellular ceramide levels to induce cancer cell death.

Ceramide-Based Therapeutics

Direct delivery of ceramides to tumors is a promising approach. However, the hydrophobic nature of ceramides presents a challenge for their formulation and delivery. To overcome this, various nanodelivery systems, such as liposomes, have been developed to encapsulate ceramides and enhance their bioavailability and tumor targeting.[4] Short-chain ceramides like **Ceramide 4**, due to their increased solubility, are also being investigated as potential therapeutic agents.

Targeting Ceramide Metabolism

An alternative strategy is to increase endogenous ceramide levels by targeting the enzymes involved in its metabolism. This can be achieved by:

- Inhibiting ceramide degradation: Small molecule inhibitors of ceramidases, the enzymes that break down ceramide, can lead to the accumulation of ceramide and induce apoptosis in cancer cells.[6]
- Activating ceramide synthesis: Certain chemotherapeutic agents have been shown to exert their effects by stimulating the de novo synthesis of ceramides.[5]

The combination of ceramide-based therapies with conventional chemotherapy or radiotherapy is also being explored to enhance treatment efficacy and overcome drug resistance.[4]

Conclusion

Ceramide 4 (CAS 74713-58-9) is a valuable research tool for elucidating the complex signaling roles of ceramides. Its cell-permeable nature allows for the direct investigation of its effects on cellular processes, particularly apoptosis. The well-established protocols for its synthesis and use in biological assays, coupled with a growing understanding of its mechanisms of action, position **Ceramide 4** as a key molecule in the study of sphingolipid biology. Furthermore, the broader class of ceramides holds significant promise for the development of novel therapeutic strategies, particularly in the field of oncology. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of **Ceramide 4** in their respective fields.

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